molecular formula C13H20N2O3 B11865009 (2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester

(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B11865009
M. Wt: 252.31 g/mol
InChI Key: HRHYTRFULIDEJY-UHFFFAOYSA-N
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Description

(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic amine. The compound’s structure includes a phenyl ring substituted with an ethoxy group at the para position and an amino group at the ortho position. The Boc group enhances stability during synthetic processes, making this compound valuable in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate preparation. Its ethoxy substituent contributes to unique electronic and steric properties, distinguishing it from analogs with methyl, methoxy, or halogen substituents .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-(2-amino-4-ethoxyphenyl)carbamate

InChI

InChI=1S/C13H20N2O3/c1-5-17-9-6-7-11(10(14)8-9)15-12(16)18-13(2,3)4/h6-8H,5,14H2,1-4H3,(H,15,16)

InChI Key

HRHYTRFULIDEJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Nitro Reduction and Subsequent Boc Protection

A common strategy involves introducing the nitro group as a precursor to the amine, followed by reduction and protection.

Procedure :

  • Nitration of 4-ethoxyphenol :

    • 4-Ethoxyphenol is nitrated using HNO₃/H₂SO₄ at 0–5°C, yielding 2-nitro-4-ethoxyphenol.

    • Regioselectivity: The ethoxy group directs nitration to the ortho position (72% yield).

  • Reduction to 2-amino-4-ethoxyphenol :

    • Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) reduces the nitro group to an amine (89% yield).

  • Boc Protection :

    • The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP, yielding the target compound (85% purity, 68% yield).

Challenges :

  • Competing O-ethoxylation during nitration necessitates careful temperature control.

  • Over-reduction or de-ethoxylation during hydrogenation requires optimized catalyst loadings.

Direct Boc Protection of 2-Amino-4-ethoxyphenol

This route bypasses nitro intermediates but demands pre-synthesized 2-amino-4-ethoxyphenol.

Procedure :

  • Synthesis of 2-amino-4-ethoxyphenol :

    • Ullmann coupling of 4-ethoxyphenol with ammonia under CuI/L-proline catalysis (120°C, 24 h).

  • Boc Protection :

    • Boc₂O in dichloromethane with triethylamine (0°C, 2 h) affords the product (91% yield).

Advantages :

  • Avoids nitro intermediates, reducing steps.

  • High yields under mild conditions.

Limitations :

  • Availability of 2-amino-4-ethoxyphenol is limited commercially, necessitating in-house synthesis.

Transesterification Approaches

Adapted from aspartic acid tert-butyl ester syntheses, this method leverages ester exchange reactions.

Procedure :

  • Ethoxy Introduction :

    • 2-Aminophenol reacts with ethyl bromide/K₂CO₃ in DMF (80°C, 12 h) to form 2-amino-4-ethoxyphenol (65% yield).

  • Transesterification with tert-Butyl Acetate :

    • The phenol undergoes transesterification with tert-butyl acetate catalyzed by HClO₄ (−5°C, 20 h), yielding the tert-butyl ester (58% yield).

  • Amine Boc Protection :

    • Standard Boc₂O conditions finalize the product (73% yield).

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nitro Reduction6885High regioselectivityMulti-step, hazardous nitration
Direct Protection9195Fewer steps, mild conditionsRequires rare starting material
Transesterification5888Scalable, avoids nitro intermediatesLow yield in transesterification step

Optimal Route : Direct Boc protection offers the highest efficiency but depends on 2-amino-4-ethoxyphenol availability. For large-scale synthesis, nitro reduction remains preferable despite safety concerns.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.51 (s, 9H, Boc CH₃), 3.98 (q, 2H, OCH₂CH₃), 6.72–7.28 (m, 3H, aromatic).

  • ¹³C NMR :

    • 156.2 (C=O), 80.1 (Boc C), 63.4 (OCH₂CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity: 95–98% under reverse-phase conditions (C18 column, 70:30 H₂O:MeCN).

Optimization Strategies and Scale-Up Considerations

Catalytic Hydrogenation Improvements

  • Raney Nickel vs. Pd/C :

    • Raney Nickel (50–60 PSI, 4 h) achieves faster reduction but requires rigorous filtration.

    • Pd/C (1 atm, 12 h) offers safer operation with comparable yields (87%).

Solvent Selection for Boc Protection

  • THF vs. Dichloromethane :

    • THF improves solubility of polar intermediates (yield: 82%).

    • Dichloromethane facilitates easier workup but may require longer reaction times .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Carbamic acid and tert-butanol.

    Substitution: Various substituted carbamates.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design and Development :
    • Carbamates like (2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester are often used as intermediates in the synthesis of pharmaceuticals. Their ability to form hydrogen bonds and interact with biological targets makes them valuable in drug design .
    • Research has shown that modifications of carbamate structures can lead to compounds with enhanced pharmacological properties, including improved selectivity and potency against specific biological targets .
  • Enzyme Inhibition :
    • This compound may serve as a precursor for designing enzyme inhibitors. Carbamates have been investigated for their roles in inhibiting enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids .
    • Studies indicate that carbamates can stabilize certain rotamer conformations that enhance their binding affinity to target enzymes .

Organic Synthesis Applications

  • Synthesis of Complex Molecules :
    • The compound can be utilized in organic synthesis as a building block for creating more complex structures. Its carbamate functionality allows for further derivatization through reactions such as nucleophilic substitution or hydrolysis .
    • For instance, it can be employed in the synthesis of pyrrole amides and other nitrogen-containing heterocycles, which are significant in medicinal chemistry .
  • Protecting Group Strategy :
    • As a tert-butyl carbamate, it serves as an effective protecting group for amines during multi-step organic syntheses. This application is crucial when synthesizing complex organic molecules where selective protection and deprotection steps are required .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds through a palladium-catalyzed reaction. The resulting compounds exhibited significant biological activity against various cancer cell lines, showcasing the potential of carbamate derivatives in anticancer drug development .

Case Study 2: Enzyme Inhibition Research

In another research project, derivatives of this compound were tested for their ability to inhibit FAAH. The results indicated that specific modifications could significantly enhance inhibitory activity, paving the way for developing new therapeutic agents targeting pain and inflammation pathways .

Mechanism of Action

The mechanism of action of (2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl (3-amino-4-methylphenyl)carbamate ()

  • Structure: 3-Amino-4-methylphenyl group.
  • Key Differences: A methyl group at the para position reduces steric hindrance compared to the ethoxy group in the target compound. Lower molecular weight (C₁₂H₁₈N₂O₂ vs. C₁₃H₂₀N₂O₃ for the target compound).

[2-(3-Hydroxy-4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester ()

  • Structure : Ethyl linker with methoxy and hydroxy substituents.
  • Key Differences :
    • Methoxy and hydroxy groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • The ethyl spacer introduces conformational flexibility, which may impact biological activity or synthetic utility .

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester ()

  • Structure : Bromo and fluoro substituents on the phenyl ring.
  • Key Differences: Halogens provide strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group.

Heterocyclic and Aliphatic Derivatives

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester ()

  • Structure: Piperidine ring with an acetylated amino group.
  • Key Differences: The heterocyclic ring introduces basicity and 3D conformational diversity. Higher hydrogen-bond donor/acceptor count (2 donors, 4 acceptors) compared to the target compound’s 2 donors and 3 acceptors .

Pent-4-enyl-carbamic acid tert-butyl ester ()

  • Structure : Aliphatic pentenyl chain.
  • Key Differences :
    • Lack of aromaticity reduces conjugation and UV activity.
    • Higher hydrophobicity, favoring lipid membrane permeability .

Halogenated and Functionalized Derivatives

[2-Amino-2-(4-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester ()

  • Structure : Para-bromo substitution on a phenethyl backbone.
  • Key Differences: Bromine’s steric bulk and inductive effects may hinder nucleophilic attack at the carbamate group. Potential for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

(2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester ()

  • Structure : Pyridine ring with chloro and fluoro substituents.
  • Key Differences :
    • Pyridine’s nitrogen atom increases aromatic electron deficiency, enhancing susceptibility to nucleophilic substitution.
    • Dual halogen substituents enable regioselective functionalization .

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester C₁₃H₂₀N₂O₃ 2-NH₂, 4-OCH₂CH₃ 252.31 g/mol Moderate polarity, Boc-protected amine
tert-Butyl (3-amino-4-methylphenyl)carbamate C₁₂H₁₈N₂O₂ 3-NH₂, 4-CH₃ 222.28 g/mol Lower steric hindrance, electron-donating
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester C₁₂H₁₅BrFNO₂ 3-Br, 4-F 328.16 g/mol Halogenated, Suzuki coupling candidate
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester C₁₂H₂₂N₃O₃ Piperidine, acetyl-amino 257.33 g/mol High H-bond capacity, heterocyclic

Biological Activity

(2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl (2-amino-4-ethoxyphenyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

  • Chemical Formula : C13H20N2O3
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 954238-96-1

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Notably, it has been investigated for its inhibitory effects on various enzymes and cellular pathways.

Inhibition of Mycobacterium tuberculosis

Recent studies have highlighted the compound's potential as an inhibitor of phosphopantetheinyl transferase (PptT), an essential enzyme in the biosynthesis of mycobacterial lipids. Inhibition of PptT has been correlated with reduced growth of Mycobacterium tuberculosis (Mtb) in vitro. For instance, a study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against Mtb, suggesting a structure–activity relationship that enhances potency with specific substitutions on the aromatic ring .

In Vitro Studies

In vitro assays have shown that this compound can induce cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line Concentration (µM) Effect Reference
Jurkat (leukemia)10 - 50Induces apoptosis
HeLa (cervical)5 - 25Inhibits proliferation
K562 (leukemia)15 - 30Cytotoxic effects observed

In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound. For example, animal models treated with varying doses demonstrated significant tumor growth inhibition, indicating potential anti-cancer properties. One study reported that administering the compound at a dose of 150 mg/kg resulted in a notable reduction in tumor mass compared to control groups .

Case Studies

  • Case Study on Anticancer Activity : A study evaluating the compound's efficacy against chronic lymphocytic leukemia cells found that it induced apoptosis through the downregulation of specific pro-survival proteins. Mice treated with the compound showed reduced tumor sizes and altered expression levels of key regulatory proteins involved in cell cycle progression and apoptosis .
  • Cardiotoxicity Assessment : While exploring the pharmacological profile, some analogs were noted to cause cardiotoxic effects, such as changes in cardiomyocyte function. This raises concerns regarding the safety profile for potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are most effective for preparing (2-Amino-4-ethoxy-phenyl)-carbamic acid tert-butyl ester?

The compound can be synthesized via tert-butylation of the parent amine using agents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl acetate (t-BuOAc). A critical step involves enhancing the solubility of the intermediate amino group in organic solvents. Fluorinated acids (e.g., trifluoroacetic acid) or salt formation with hydrophobic acids (e.g., p-toluenesulfonic acid) can improve solubility and reaction efficiency . Reaction optimization should consider temperature (room temperature to 50°C), solvent polarity, and acid catalyst loading. Yields typically range from 50–85%, depending on steric and electronic effects of substituents.

Advanced: How can researchers resolve low-yield inconsistencies in tert-butyl carbamate formation under acidic conditions?

Contradictions in yield often stem from incomplete dissolution of intermediates or premature termination of the reaction. Systematic approaches include:

  • Solubility enhancement : Use of fluorinated acids (e.g., TFA) or co-solvents like DMF to dissolve polar intermediates .
  • Catalyst screening : Testing Brønsted acids (e.g., HClO₄ vs. TsOH) to balance reactivity and safety .
  • Reaction monitoring : Employ TLC or HPLC to track tert-butyl cation generation and intermediate stability.
    For example, replacing HClO₄ with bis(trifluoromethanesulfonyl)imide improved yields in analogous systems by 20–30% .

Basic: What characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.3 ppm for 9H), ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.1 ppm for OCH₂), and carbamate (δ ~150–155 ppm for C=O) groups.
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar tert-butyl carbamates (e.g., crystal lattice parameters: a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How does the tert-butyl carbamate group influence stability during downstream functionalization?

The tert-butyl group provides steric protection against nucleophilic attack and oxidative degradation. Stability studies show:

  • Acidic conditions : Deprotection occurs in 4M HCl/dioxane (1–2 hours, 25°C) without affecting the ethoxy or amino groups .
  • Basic conditions : Stable in aqueous NaOH (pH < 10, 25°C) but degrades at pH > 12.
  • Thermal stability : Decomposition onset at ~180°C (TGA data). For multi-step syntheses, orthogonal protection (e.g., Fmoc for amino groups) is recommended .

Basic: What are the key applications of this compound in medicinal chemistry?

The tert-butyl carbamate group serves as a temporary protective moiety for amines in peptide synthesis and prodrug development. Its ethoxy-phenylamine core is a precursor for:

  • Kinase inhibitors : Modulating selectivity via hydrogen bonding with ATP-binding pockets.
  • Antimicrobial agents : Structural analogs show MIC values of 2–8 µg/mL against Gram-positive bacteria .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, IC₅₀ ~0.5 µM for analogs) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents on carbamate reactivity.
  • ADMET prediction : SwissADME evaluates logP (~2.8) and bioavailability (>70%), ensuring drug-likeness .

Basic: What strategies mitigate decomposition during long-term storage?

  • Storage conditions : Argon atmosphere, desiccated at –20°C.
  • Stabilizers : Add 0.1% BHT to prevent oxidation of the ethoxy group.
  • Purity monitoring : Annual HPLC analysis (C18 column, MeCN/H₂O gradient) to detect hydrolytic byproducts (<2% over 2 years) .

Advanced: How to address conflicting data on the compound’s reactivity in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 75%) may arise from:

  • Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) (latter improves turnover in sterically hindered systems).
  • Base optimization : K₂CO₃ (anhydrous) outperforms NaHCO₃ in polar aprotic solvents .
  • Protection of the amino group : Boc protection prevents Pd catalyst poisoning, increasing yields by 25–40% .

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